molecular formula C16H24N2O3 B1442088 Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate CAS No. 790667-68-4

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Cat. No. B1442088
M. Wt: 292.37 g/mol
InChI Key: DBUWGUMWHBEZCV-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O3 . It has a molecular weight of 306.41 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-9-7-13(8-10-19)12-21-15-6-4-5-14(18)11-15/h4-6,11,13H,7-10,12,18H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate” is a yellow to brown solid .

Scientific Research Applications

Synthesis and Characterization

Synthesis Routes and Yields Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate and related compounds are often key intermediates in the synthesis of various biologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a similar compound, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% (Wang, Tang, Wang, & Xu, 2015). Another variant, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a vital intermediate in crizotinib synthesis, was also synthesized with a total yield of 49.9% (Kong et al., 2016).

Molecular Structure Analysis X-ray studies have been conducted to understand the molecular structure of similar compounds. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, showcased an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring (Didierjean et al., 2004).

Chemical Modification and Biological Activity

Piperidine Derivatives Various piperidine derivatives have been synthesized and studied for their potential biological activities. For instance, tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, synthesized through the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, serve as promising synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).

Use as Building Blocks in Synthesis The related compounds have been used as building blocks in the synthesis of various molecules. For example, 4-hydroxy-6-oxo-1,2-piperidinedicarboxylate was used as an excellent building block for synthesizing cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative (Marin et al., 2004).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUWGUMWHBEZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-aminophenoxy)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Using a method similar to preparation 28, using 4-(3-bromo-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (preparation 14, 5.01 g, 14.07 mmol) gives 6.42 g of the corresponding 4-[3-(benzhydrylidene-amino)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester. Add sequentially sodium acetate (anhydrous, 2.77 g, 33.78 mmol) and hydroxylamine hydrochloride (1.76 g, 25.33 mmol) to a stirred solution of 4-[3-(benzhydrylidene-amino)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester (6.42 g, 14.07 mmol) in methanol (anhydrous, 140 mL) and stir at ambient room temperature. After 1 hr., dilute with dichloromethane (40 mL) and wash with sodium hydroxide (aq. 0.1 N, 60 mL), extract with dichloromethane (2×60 mL), dry over magnesium sulfate, filter under reduced vacuum and concentrate to dryness. Purify by flash chromatography (20-60% ethyl acetate/hexanes) to give the title compound as a pale yellow solid (3.85 g, 93%, 2 steps). Mass spectrum (ion spray): m/z=237.1 (M+1); 1H NMR (CDCl3): 7.04 (t, J=8.0 Hz, 1H), 6.34-6.26 (m, 3H), 4.41 (septet, J=3.5 Hz, 1H), 3.72-3.64 (m, 2H), 3.32 (ddd, J=3.9 Hz, 7.7 Hz, 13.2 Hz, 2H), 1.93-1.84 (m, 2H), 1.77-1.68 (m, 2H), 1.46 (s, 9H).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
4-[3-(benzhydrylidene-amino)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

A suspension of 4-(3-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (0.390 g) and 10% Pd/C (0.100 g) in ethanol was stirred under an hydrogen atmosphere (1 atm at balloon pressure) for 16 hr. The reaction mixture was filtered through a bed of Celite using ethyl acetate as solvent. Concentration afforded 4-(3-amino-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester as a clear oil (0.353 g, 90%). 1H NMR (400 MHz, DMSO-d6) δ 6.85 (t, 1H), 6.15-6.05 (m, 3H), 4.99 (br s, 2H), 4.43-4.30 (m, 1H), 3.67-3.53 (m, 2H), 3.20-3.06 (m, 2H), 1.89-1.80 (m, 2H), 1.53-1.4 (m, 2H), 1.38 (s, 9H).
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate (prepared as described in WO-A-2003/068760) (10.764 g; 33.39 mmol) is dissolved in 430 ml of ethanol, Raney nickel (7.2 g) is then added and the reaction medium is placed under hydrogen (pressure: 50 bar) at room temperature overnight. The reaction medium is filtered through Celite and evaporated to dryness to give quantitatively (9.76 g) the expected product in the form of a beige-coloured oil.
Quantity
10.764 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Wang, F Liu, B Wang, F Zou, C Chen… - Journal of Medicinal …, 2016 - ACS Publications
c-KIT kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs). Clinically used c-KIT kinase inhibitors, ie, Imatinib and Sunitinib, bear other important targets …
Number of citations: 14 pubs.acs.org

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